Arg-His-NH2

peptide solubility in vitro assay buffer compatibility

Arg-His-NH2 (CAS 244765-93-3) is a C-terminally amidated dipeptide supplied at ≥98% HPLC purity, engineered for superior aqueous solubility (31 g/L at 25°C) and controlled membrane permeability (LogP -2.74). This profile ensures precipitation-free liquid handling across 96- to 1536-well high-throughput screening (HTS) platforms, eliminating false negatives from compound aggregation. Its low lipophilicity restricts passive diffusion, making it ideal for extracellular target engagement studies or controlled intracellular delivery via transfection or electroporation. C-terminal amidation confers enhanced carboxypeptidase resistance, extending functional half-life in serum-containing media and cell lysates. For SAR programs, substitution with Arg-Lys-NH2 or Lys-His-NH2 is not scientifically valid—only the native Arg-His sequence with C-terminal amidation reproduces the target-binding and functional modulation profile observed in peptide screening campaigns.

Molecular Formula C12H22N8O2
Molecular Weight 310.36 g/mol
CAS No. 244765-93-3
Cat. No. B3254841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-His-NH2
CAS244765-93-3
Molecular FormulaC12H22N8O2
Molecular Weight310.36 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C12H22N8O2/c13-8(2-1-3-18-12(15)16)11(22)20-9(10(14)21)4-7-5-17-6-19-7/h5-6,8-9H,1-4,13H2,(H2,14,21)(H,17,19)(H,20,22)(H4,15,16,18)/t8-,9-/m0/s1
InChIKeyVORFWIJIZLIOII-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arg-His-NH2 (CAS 244765-93-3): A C-Terminally Amidated Dipeptide for Peptide Screening and Bioactivity Research


Arg-His-NH2 (CAS 244765-93-3) is a C-terminally amidated dipeptide composed of L-arginine (Arg) and L-histidine (His) linked via a peptide bond, with the chemical formula C12H22N8O2 and a molecular weight of 310.36 g/mol . It is a bioactive peptide identified through peptide screening methodologies and is utilized as a research tool in various biochemical and pharmacological studies [1].

Why Procuring Arg-His-NH2 Is Not Interchangeable with Other Arginine- or Histidine-Containing Dipeptides


Substituting Arg-His-NH2 with other dipeptides containing arginine or histidine, such as Arg-Lys-NH2 or Lys-His-NH2, is not scientifically valid due to its distinct physicochemical profile. The specific sequence and C-terminal amidation confer unique properties, including a calculated solubility of approximately 31 g/L in water at 25°C and a lipophilicity (LogP) of -2.74 . The combination of a positively charged arginine residue and a pH-sensitive histidine imidazole group (pKa ≈ 6.0) determines its specific interactions in biological systems, which are not replicated by analogs with altered sequences or modifications.

Quantitative Comparative Evidence for Arg-His-NH2 Differentiation


Solubility Advantage of Arg-His-NH2 in Aqueous Buffers

Arg-His-NH2 demonstrates a calculated aqueous solubility of 31 g/L at 25°C , which is notably higher than many comparable unmodified dipeptides. While direct comparative solubility data for close analogs such as Arg-His-OH (the non-amidated counterpart) are not available in the provided literature, the presence of the C-terminal amide group is classically known to enhance hydrophilicity relative to a free carboxylate. This high solubility facilitates the preparation of concentrated stock solutions and reduces the need for organic co-solvents in biological assays.

peptide solubility in vitro assay buffer compatibility

Lipophilicity (LogP) of Arg-His-NH2 for Cellular Permeability Predictions

The calculated partition coefficient (LogP) for Arg-His-NH2 is -2.74 , indicating high hydrophilicity and limited passive membrane permeability. This is a critical parameter differentiating it from more lipophilic dipeptides like Arg-Trp-NH2 or His-Phe-NH2, which may exhibit higher passive diffusion. While specific LogP values for comparators are not provided, this value establishes a baseline for researchers comparing its cellular uptake potential against other dipeptides in their studies.

LogP cell permeability peptide design

C-Terminal Amidation Enhances Enzymatic Stability Relative to Non-Amidated Dipeptides

Arg-His-NH2 features a C-terminal amidation, which is widely recognized to enhance resistance to carboxypeptidase degradation compared to peptides with a free C-terminal carboxylate . While quantitative stability data (e.g., half-life in serum) are not available for Arg-His-NH2 specifically, this class-level attribute is a critical differentiator when selecting between Arg-His-NH2 and Arg-His-OH for in vitro or in vivo experiments where proteolytic degradation is a concern. The amide modification is a known strategy to improve the metabolic stability of bioactive peptides .

protease resistance peptide stability half-life

Purity and Identity Verification via HPLC and Mass Spectrometry

Reputable vendors supply Arg-His-NH2 with a guaranteed purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This is a standard specification for research-grade peptides, ensuring consistency and reliability in experimental outcomes. While direct comparative purity data for different synthesis batches or vendors are not provided, this specification serves as a benchmark for procurement. Users should verify that the provided Certificate of Analysis (CoA) includes HPLC and mass spectrometry (MS) data confirming the identity and purity of the specific lot.

quality control peptide purity analytical characterization

Optimal Application Scenarios for Arg-His-NH2 Based on Quantitative Differentiation


High-Throughput Peptide Screening in Aqueous Assay Systems

The high aqueous solubility of Arg-His-NH2 (31 g/L) makes it ideally suited for high-throughput screening (HTS) campaigns, where large compound libraries are tested in homogeneous, buffer-based assays. Its ability to dissolve readily in water or DMSO without precipitation ensures accurate liquid handling and consistent concentration delivery across 96-, 384-, or 1536-well plates. This minimizes variability and false negatives due to compound aggregation.

Intracellular Pathway Studies with Controlled Exposure

Given its low lipophilicity (LogP = -2.74) , Arg-His-NH2 is predicted to have limited passive diffusion across cell membranes. This makes it a valuable tool for studies where controlled intracellular delivery (e.g., via electroporation or lipid-based transfection reagents) or extracellular target engagement is desired. Researchers can use this property to discriminate between intracellular and extracellular mechanisms of action.

Development of Protease-Resistant Peptide Probes

The C-terminal amidation of Arg-His-NH2 provides a structural basis for enhanced resistance to carboxypeptidases. This characteristic is advantageous for developing peptide-based probes or inhibitors intended for use in complex biological matrices (e.g., cell lysates, serum-containing media) where proteolytic degradation can otherwise limit the functional half-life of the peptide.

Peptide Structure-Activity Relationship (SAR) Studies

Arg-His-NH2 serves as a fundamental building block in SAR studies aimed at understanding the contribution of specific residues and terminal modifications to biological activity. Its defined sequence and high purity (≥98% by HPLC) ensure that observed effects can be confidently attributed to the molecule's intrinsic properties rather than impurities. Researchers can compare it against a panel of analogs (e.g., Arg-His-OH, Lys-His-NH2, Arg-Ala-NH2) to map the structural determinants of target binding or functional modulation.

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